An In-depth Technical Guide to 4-Aminotetrahydropyran Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 4-Aminotetrahydropyran Hydrochloride: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-aminotetrahydropyran hydrochloride (CAS No. 33024-60-1), a pivotal heterocyclic building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, spectral analysis, and strategic applications of this versatile scaffold, grounding all information in established scientific principles and field-proven insights.
Introduction: The Strategic Importance of the Tetrahydropyran Moiety
The tetrahydropyran ring is a privileged scaffold in drug design, second only to the phenyl ring in its frequency within marketed pharmaceuticals.[1] Its three-dimensional structure offers a departure from the flat, aromatic systems that have historically dominated medicinal chemistry, providing access to a broader chemical space and improved pharmacokinetic profiles. 4-Aminotetrahydropyran hydrochloride, as a functionalized derivative, presents a synthetically accessible and highly versatile entry point to this valuable chemical motif. Its hydrochloride salt form enhances its stability and solubility in polar solvents, making it amenable to a wide range of reaction conditions.[2] This guide will elucidate the fundamental properties and applications that underscore its significance as a cornerstone in the synthesis of novel therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 4-aminotetrahydropyran hydrochloride is paramount for its effective utilization in synthesis and drug design.
Core Chemical Properties
The key chemical identifiers and properties of 4-aminotetrahydropyran hydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 33024-60-1 | [3][4] |
| Molecular Formula | C₅H₁₂ClNO | [3][4] |
| Molecular Weight | 137.61 g/mol | [3][4] |
| Appearance | White crystalline powder | [2][4] |
| Melting Point | 230-250 °C | [4][5] |
| Solubility | Soluble in polar solvents like water. | [2][6] |
Spectroscopic Characterization
The structural elucidation of 4-aminotetrahydropyran hydrochloride and its derivatives relies heavily on standard spectroscopic techniques.
The IR spectrum of 4-aminotetrahydropyran hydrochloride would be expected to exhibit characteristic absorption bands. Key vibrational modes would include N-H stretching from the ammonium group, C-H stretching from the aliphatic ring, and C-O-C stretching from the ether linkage.
The mass spectrum of 4-aminotetrahydropyran hydrochloride would show a molecular ion peak corresponding to the free base (m/z = 101.15) upon loss of HCl. Fragmentation patterns would likely involve cleavage of the tetrahydropyran ring.
Synthesis and Manufacturing
Several synthetic routes to 4-aminotetrahydropyran and its hydrochloride salt have been developed, each with distinct advantages and considerations for scalability and functional group tolerance.
Reductive Amination of Tetrahydropyran-4-one
A common and efficient method for the synthesis of 4-aminotetrahydropyran is the reductive amination of tetrahydropyran-4-one. This two-step, one-pot reaction involves the formation of an imine or enamine intermediate, followed by reduction to the desired amine.
Experimental Protocol: Reductive Amination
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Reaction Setup: To a solution of tetrahydropyran-4-one in a suitable solvent (e.g., methanol, ethanol, or dichloromethane), add an ammonia source (e.g., ammonium acetate, ammonia in methanol).
-
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: Add a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H₂/Pd-C) portion-wise to the reaction mixture.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction with water and extract the product with an organic solvent.
-
Purification and Salt Formation: Purify the crude amine by distillation or chromatography. Dissolve the purified amine in a suitable solvent (e.g., diethyl ether, dioxane) and treat with a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt. Filter and dry the solid to obtain 4-aminotetrahydropyran hydrochloride.
Hydrogenation of 4-(Hydroxyimino)tetrahydropyran
Another established method involves the hydrogenation of the corresponding oxime.[4]
Experimental Protocol: Oxime Hydrogenation
-
Reaction Setup: A mixture of 4-(hydroxyimino)-3,5,6-trihydro-2H-pyran and a catalyst (e.g., Raney Nickel) in a suitable solvent like ethanol is placed in a hydrogenation reactor.[4]
-
Hydrogenation: The mixture is hydrogenated under pressure (e.g., 90 psi) at room temperature for an extended period (e.g., 3 days).[4]
-
Work-up: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated.[4]
-
Salt Formation: The residue is dissolved in methanol and treated with a solution of HCl in dioxane (e.g., 4 N) to yield the hydrochloride salt.[4]
Prins Cyclization Approach
For the synthesis of functionalized tetrahydropyran scaffolds, the Prins cyclization offers a powerful alternative.[7] This reaction involves the acid-catalyzed condensation of an alkene with a formaldehyde equivalent to generate a 1,3-dioxane, which can be further transformed into a tetrahydropyran.
Caption: A generalized workflow for the synthesis of 4-aminotetrahydropyran scaffolds via a Prins cyclization approach.[7]
Applications in Drug Discovery and Medicinal Chemistry
4-Aminotetrahydropyran hydrochloride is a valuable building block for the synthesis of a wide range of biologically active molecules. The tetrahydropyran ring often serves as a bioisosteric replacement for a cyclohexane ring, with the oxygen atom potentially improving solubility and providing a hydrogen bond acceptor.
As a Scaffold for Novel Therapeutics
The rigid, three-dimensional structure of the tetrahydropyran ring is utilized to orient functional groups in a defined spatial arrangement, which can lead to enhanced binding affinity and selectivity for biological targets. This scaffold has been incorporated into molecules targeting a variety of diseases, including cancer.[8]
In the Synthesis of Kinase Inhibitors
The 4-amino group provides a convenient handle for the introduction of various substituents, making it a key component in the synthesis of kinase inhibitors. The tetrahydropyran moiety can occupy specific pockets within the ATP-binding site of kinases, contributing to the overall potency and selectivity of the inhibitor.
Modulation of Physicochemical Properties
The incorporation of the 4-aminotetrahydropyran moiety can favorably modulate the physicochemical properties of a drug candidate. The presence of the heteroatom can reduce lipophilicity and improve aqueous solubility, which are critical parameters for oral bioavailability and overall drug-likeness.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 4-aminotetrahydropyran hydrochloride.
Hazard Identification
4-Aminotetrahydropyran hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It is crucial to consult the Safety Data Sheet (SDS) for a comprehensive understanding of the potential hazards.[9][10]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.[11]
-
Personal Protective Equipment: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Handling Procedures: Avoid contact with skin and eyes.[11] Avoid inhalation of dust.[11] Keep away from heat, sparks, and open flames.[9]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[9]
Disposal
Dispose of waste material in accordance with local, state, and federal regulations.[9] Do not allow the material to enter drains or waterways.[11]
Caption: A workflow diagram outlining the key steps for the safe handling of 4-aminotetrahydropyran hydrochloride.
Conclusion
4-Aminotetrahydropyran hydrochloride is a cornerstone building block in modern medicinal chemistry, offering a unique combination of a privileged three-dimensional scaffold, synthetic accessibility, and favorable physicochemical properties. Its strategic application in drug discovery programs continues to yield novel therapeutic candidates with improved efficacy and pharmacokinetic profiles. A comprehensive understanding of its chemical properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for harnessing its full potential in the development of next-generation pharmaceuticals.
References
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Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]
- Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
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PubChem. (n.d.). 4-Aminotetrahydropyran. Retrieved from [Link]
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Chemsrc. (2025, August 26). 4-Aminotetrahydropyran. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
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